Carvedilol (1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-propan-2-ol) is a well-established multiple-action therapeutic agent acting as a non-selective β-adrenergic antagonist with additional α1-adrenergic blocking activity. Its molecular structure features three critical domains: the carbazole moiety providing hydrophobic character, the aryloxypropanolamine chain conferring β-blockade properties, and the secondary amine linker crucial for receptor interaction [1]. The structural evolution to N-Methyl Carvedilol involves specific modification at the secondary amine nitrogen atom through alkylation with a methyl group (–CH₃). This N-methylation transforms the secondary amine (R₂NH) into a tertiary amine (R₃N), fundamentally altering the molecule's electronic distribution, steric bulk, and physicochemical behavior without disrupting core pharmacophoric elements [3].
The primary medicinal chemistry rationale for N-methylation centers on modulating two key properties: lipophilicity and basicity. Addition of the methyl group increases the compound's overall lipophilicity (log P), potentially enhancing membrane permeability and central nervous system (CNS) penetration compared to the parent carvedilol. Concurrently, methylation reduces the basicity of the amine nitrogen by diminishing its ability to accept a proton. This lowered pKa shifts the equilibrium between the protonated (charged) and unprotonated (uncharged) forms at physiological pH. Since the uncharged form more readily traverses biological membranes, this modification is anticipated to improve bioavailability [8]. Crucially, this structural change was designed to probe the steric tolerance within the adrenergic receptor binding pockets. While carvedilol's secondary amine engages in a critical hydrogen-bonding interaction with conserved aspartate residues (e.g., Asp113 in β₂AR) in its protonated form, N-methylation eliminates this H-bond donor capability. This alteration serves as a molecular probe to investigate the necessity of this specific interaction for receptor binding and functional activity [1] [7].
Table 1: Comparative Physicochemical Properties of Carvedilol and N-Methyl Carvedilol Hydrochloride
Property | Carvedilol (Free Base) | N-Methyl Carvedilol (Free Base) | N-Methyl Carvedilol Hydrochloride |
---|---|---|---|
Molecular Formula | C₂₄H₂₆N₂O₄ | C₂₅H₂₈N₂O₄ | C₂₅H₂₈N₂O₄·HCl |
Molecular Weight (g/mol) | 406.48 | 420.51 | 456.97 |
Amine Type | Secondary amine | Tertiary amine | Tertiary amine |
Calculated log P (ClogP) | ~3.5-4.0 | ~3.8-4.3 | ~3.8-4.3 |
Estimated pKa (amine) | ~9.4-9.8 | ~8.8-9.2 | ~8.8-9.2 |
H-Bond Donor Capacity | 2 | 1 | 1 |
H-Bond Acceptor Capacity | 4 | 4 | 4 |
The introduction of a methyl group onto the amine nitrogen of carvedilol has profound and receptor-subtype-dependent consequences for binding affinity and functional efficacy. This modification directly impacts the molecule's interaction with conserved residues within the orthosteric binding sites of adrenergic receptors (ARs). The negatively charged aspartate residue (Asp113 in β₂AR, Asp138 in α₁ₐAR) within transmembrane helix 3 (TM3) forms a crucial salt bridge with the protonated amine of catecholamine agonists and many antagonists, including carvedilol. N-methylation sterically hinders the optimal approach of the protonated amine to this aspartate and eliminates the hydrogen-bonding capability inherent to the secondary amine (N–H), significantly disrupting this essential ionic interaction [1] [7].
Biophysical and pharmacological studies reveal distinct impacts across receptor subtypes:
Table 2: Impact of N-Methylation on Carvedilol's Adrenergic Receptor Binding Affinity (Representative Data)
Adrenergic Receptor Subtype | Carvedilol Binding Affinity (Ki, nM) | N-Methyl Carvedilol Binding Affinity (Ki, nM) | Fold Change | Primary Interaction Disrupted |
---|---|---|---|---|
β₁-Adrenergic Receptor (β₁AR) | 0.5 - 2.0 | 20 - 100 | ↓ 40-50 | Salt bridge/H-bond with Asp121 |
β₂-Adrenergic Receptor (β₂AR) | 0.5 - 1.5 | 50 - 200 | ↓ 100-150 | Salt bridge/H-bond with Asp113 |
α1A-Adrenergic Receptor | 2.0 - 10.0 | 10 - 50 | ↓ 5-10 | Salt bridge with Asp138 |
α1B-Adrenergic Receptor | 1.0 - 5.0 | 15 - 60 | ↓ 10-15 | Salt bridge with Asp138 |
The positional significance of the methyl group is thus paramount. Its placement directly on the pharmacophore's amine nitrogen disrupts the most critical electrostatic anchor point for binding to βARs, drastically reducing affinity and efficacy. Its effect on α₁AR binding, while measurable, highlights receptor-specific nuances in ligand recognition. This differential impact underscores the value of N-methyl carvedilol as a tool compound for dissecting the relative importance of specific molecular interactions in polypharmacological agents.
Deuterium (²H), a stable, non-radioactive isotope of hydrogen (¹H), forms stronger covalent bonds with carbon (C–²H vs. C–¹H) due to its lower zero-point vibrational energy. This kinetic isotope effect (KIE), particularly pronounced for bonds involving hydrogen/deuterium directly involved in the rate-limiting step of a reaction, can significantly slow down metabolic transformations like oxidative N-dealkylation, a major pathway for carvedilol clearance catalyzed by cytochrome P450 enzymes (notably CYP2D6 and CYP2C9) [2]. N-Methyl carvedilol serves as a pivotal structural template for investigating deuterium substitution strategies aimed at enhancing metabolic stability.
The primary metabolic vulnerability targeted by deuteration in carvedilol analogs is N-dealkylation. For carvedilol itself, this involves oxidative cleavage of the Cα-N bond adjacent to the secondary amine, leading to the N-desisopropyl metabolite. In N-methyl carvedilol, the analogous metabolic pathway is oxidative demethylation, involving cleavage of a C–H bond within the N-methyl group (N–CH₃ → N–CDH₂ → N–CD₂H → N–CD₃) to form N-desmethyl carvedilol and formaldehyde (or deuterated formaldehyde, CD₂O). Replacing hydrogen atoms in the N-methyl group with deuterium (creating N-trideuteromethyl carvedilol, N–CD₃) directly impacts the rate-determining step in this oxidative process, which is typically the abstraction of a hydrogen atom from the methyl group by the CYP450 reactive oxygen species [2].
Table 3: Deuterium Kinetic Isotope Effects (DKIE) on Metabolic Stability of Deutero-N-Methyl Carvedilol Analogs
Metabolic Parameter | N-Methyl Carvedilol (N–CH₃) | N-Trideuteromethyl Carvedilol (N–CD₃) | Improvement Factor | Mechanism |
---|---|---|---|---|
In vitro CLint (RLM) (µL/min/mg) | High | Lower | ~2.0 | KIE on N-demethylation |
In vitro CLint (HLM) (µL/min/mg) | High | Lower | ~1.4 | KIE on N-demethylation |
In vivo AUC0-t (Rat) (ng·h/mL) | X | ~2X | ~2.0 | Reduced systemic clearance |
In vivo Cmax (Rat) (ng/mL) | Y | ~1.35Y | ~1.35 | Reduced first-pass metabolism |
Formation of N-Desmethyl Metabolite | High | >8-fold ↓ | >8.0 | DKIE on C-H(D) bond cleavage |
Research on deuterated analogs like N-trideuteromethyl carvedilol demonstrates the tangible benefits of deuteration:
N-Methyl carvedilol derivatives, particularly their deuterated forms, are therefore invaluable tools in medicinal chemistry for:
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